Privileged Scaffold Versus Direct Functionalized Analogs: Provenance in High-Impact hnps-PLA2 Inhibitor Development
N-benzyl-2-(1H-indol-3-yl)acetamide represents the core, unfunctionalized indole-3-acetamide scaffold. This scaffold was the foundation for a successful structure-based drug design campaign that yielded highly potent and selective inhibitors of human nonpancreatic secretory phospholipase A2 (hnps-PLA2) [1]. The SAR study explicitly states that the initial series of indole-3-acetamides 'possessed potency and selectivity' [1]. While the fully optimized inhibitors in that study incorporated additional functionalities (e.g., compound 5aa, hnps-PLA-IN-1, IC50 = 0.124 μM), this potency is a direct result of iterative optimization from the parent scaffold represented by N-benzyl-2-(1H-indol-3-yl)acetamide [1].
| Evidence Dimension | hnps-PLA2 Inhibition (IC50) |
|---|---|
| Target Compound Data | Parent Scaffold (Baseline Activity) |
| Comparator Or Baseline | Functionalized Analog (hnps-PLA-IN-1/compound 5aa): IC50 = 0.124 μM |
| Quantified Difference | N/A (Foundational scaffold vs. optimized derivative) |
| Conditions | In vitro enzyme inhibition assay for hnps-PLA2 |
Why This Matters
Selecting the parent scaffold is essential for any research group aiming to independently explore this validated, high-value chemical space or to conduct their own SAR studies on a structurally defined starting point.
- [1] Dillard, R. D., et al. (1996). Indole inhibitors of human nonpancreatic secretory phospholipase A2. 2. Indole-3-acetamides with additional functionality. Journal of Medicinal Chemistry, 39(26), 5137-5158. View Source
